Dechlorogriseofulvin

概要

説明

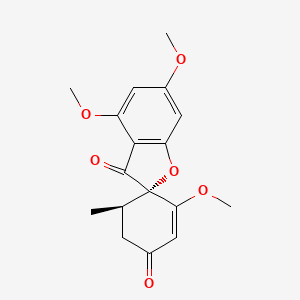

7-デクロログリセオフルビンは、よく知られている抗真菌剤であるグリセオフルビンのポリケチド誘導体です。 この化合物は、ペニシリウム属の特定の種によって生成され、殺菌作用と植物の生長阻害作用を示します 。 その分子式はC17H18O6であり、分子量は318.32 g/molです .

準備方法

合成経路と反応条件

7-デクロログリセオフルビンの合成は、一般的にグリセオフルビンの改変を伴います。一般的な方法の1つは、グリセオフルビン分子から塩素原子を選択的に除去することです。 これは、水素化条件下で水素化ホウ素ナトリウムやパラジウム担持炭素(Pd/C)などの試薬を含む一連の化学反応によって達成できます .

工業的製造方法

7-デクロログリセオフルビンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 これには、温度、圧力、反応時間の制御に加えて、高純度の試薬と溶媒を使用することが含まれます .

化学反応の分析

反応の種類

7-デクロログリセオフルビンは、次のようなさまざまな化学反応を起こします。

酸化: さまざまな誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、その官能基を修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)がよく使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸またはケトンを形成する可能性があり、一方、還元はアルコールまたはアルカンを生み出す可能性があります .

科学研究への応用

7-デクロログリセオフルビンは、科学研究において幅広い用途があります。

科学的研究の応用

Antifungal Properties

Dechlorogriseofulvin exhibits antifungal activity similar to its parent compound, griseofulvin. It acts by inhibiting fungal cell mitosis, thus preventing the growth and reproduction of fungi, particularly dermatophytes responsible for skin infections. This mechanism of action positions this compound as a candidate for further investigation in treating fungal infections, especially those resistant to conventional treatments.

Comparative Studies with Griseofulvin

Researchers utilize this compound in comparative studies to elucidate the mechanisms by which griseofulvin disrupts fungal processes. By analyzing the effects of both compounds on fungal growth and metabolism, scientists can gain insights into fungal biology and identify specific targets for antifungal therapies.

Drug Development

This compound serves as a starting point for developing novel antifungal agents. Through chemical modifications, researchers aim to enhance its potency or broaden its spectrum of activity against emerging fungal infections. This approach could lead to the discovery of more effective treatments for resistant strains.

In addition to its antifungal properties, this compound has shown potential in other biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be explored further in therapeutic contexts.

- Synergistic Effects : Research indicates that this compound may enhance the efficacy of existing antifungal treatments when used in combination with other agents, suggesting potential for synergistic applications.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in various contexts:

Synthesis and Structural Insights

This compound is synthesized through modifications of griseofulvin, specifically by removing a chlorine atom at the C-7 position. Its structural similarities to griseofulvin provide valuable insights into the design of new compounds with improved biological activity . The complex ring structure contributes significantly to its biological effects.

作用機序

7-デクロログリセオフルビンの作用機序は、真菌細胞の微小管機能の阻害を伴います。これは、有糸分裂と細胞分裂の阻害につながり、最終的に細胞死を引き起こします。 この化合物は、微小管構造の重要なタンパク質であるチューブリンに結合し、その重合と機能を阻害します .

類似の化合物との比較

類似の化合物

グリセオフルビン: 親化合物であり、抗真菌剤として広く使用されています。

デクロログリセオフルビン: 同様の特性を持つ別の誘導体ですが、化学構造が異なります。

クロログリセオフルビン: 抗真菌活性を強化した塩素化誘導体.

独自性

7-デクロログリセオフルビンは、その特定の構造修飾により、独自の生物学的活性を発揮するため、ユニークです。 親化合物とは異なり、塩素原子を欠いており、生物学的標的との相互作用や全体的な有効性に影響を与える可能性があります .

類似化合物との比較

Similar Compounds

Griseofulvin: The parent compound, widely used as an antifungal agent.

Dechlorogriseofulvin: Another derivative with similar properties but different chemical structure.

Chlorogriseofulvin: A chlorinated derivative with enhanced antifungal activity.

Uniqueness

7-dechloro Griseofulvin is unique due to its specific structural modifications, which confer distinct biological activities. Unlike its parent compound, it lacks the chlorine atom, which can influence its interaction with biological targets and its overall efficacy .

生物活性

Dechlorogriseofulvin, a derivative of griseofulvin, is a fungal metabolite primarily produced by various species of Penicillium. This compound has garnered attention for its diverse biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties. Below is a detailed examination of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : CHO

- IUPAC Name : 7-Dechlorogriseofulvin

- CAS Number : 3680-32-8

The structure of this compound is similar to that of griseofulvin but lacks one chlorine atom, which influences its biological activity.

Antifungal Activity

This compound exhibits antifungal properties, although it is less potent than its parent compound, griseofulvin. Research indicates that it can inhibit the growth of various fungal strains:

| Compound | Activity Against | IC (µM) |

|---|---|---|

| This compound | Microsporum gypseum | 25-50 |

| Griseofulvin | Microsporum gypseum | 6-10 |

These results suggest that while this compound retains some antifungal activity, it may not be as effective for clinical applications as griseofulvin .

Antitumor Activity

Recent studies have shown that this compound induces apoptosis in various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and K562 (leukemia). The mechanism appears to involve disruption of microtubule dynamics, akin to the action of griseofulvin:

| Cell Line | Treatment Concentration (µM) | Apoptosis Induction (%) |

|---|---|---|

| HCT116 | 20 | 40 |

| MCF-7 | 30 | 35 |

| K562 | 25 | 50 |

The induction of apoptosis was confirmed through assays measuring caspase activation and cell viability .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it disrupts the microtubule assembly in both fungal and mammalian cells, leading to cell cycle arrest and apoptosis. This mechanism aligns with findings from studies on griseofulvin .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of this compound against dermatophytes. It demonstrated moderate efficacy against Microsporum gypseum, with potential applications in treating superficial fungal infections.

- Antitumor Potential : In vitro studies indicated that this compound significantly reduced the viability of cancer cells in a dose-dependent manner. The findings support further exploration into its use as an adjunct therapy in oncology .

特性

IUPAC Name |

3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-9-5-10(18)6-14(22-4)17(9)16(19)15-12(21-3)7-11(20-2)8-13(15)23-17/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCYNIYZPDJCMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958015 | |

| Record name | 2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-32-8 | |

| Record name | 2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。